molecular formula C9H7ClF3NO4S B1277874 Amidoflumet CAS No. 84466-05-7

Amidoflumet

Cat. No. B1277874
CAS RN: 84466-05-7
M. Wt: 317.67 g/mol
InChI Key: KBHDSWIXRODKSZ-UHFFFAOYSA-N
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Description

Amidoflumet Analysis

Amidoflumet is not directly mentioned in the provided papers; however, the papers discuss various methods and developments in amide bond synthesis, which is relevant to the analysis of any amide-based compound such as Amidoflumet. Amides are crucial in numerous biological and synthetic structures, including proteins, polymers, pesticides, and pharmaceuticals . The synthesis of amides from nonactivated starting materials has been a significant focus of recent research .

Synthesis Analysis

The synthesis of amides has seen innovative approaches, especially from nonactivated carboxylic acids and derivatives, as well as noncarboxylic compounds . A notable method includes the direct coupling of alcohols and amines with the liberation of dihydrogen, using a ruthenium catalyst . Another method involves the activation of amines and nitroalkanes with an electrophilic iodine source, leading to amide products through 'umpolung' reactivity . Additionally, catalytic methods have been developed for the direct condensation of carboxylic acids and amines .

Molecular Structure Analysis

The molecular structure of amides allows them to form resonating structures, making them highly stable and capable of adopting specific three-dimensional structures crucial for their functions . The stability and structure of amides are essential for their widespread occurrence in biological systems and their synthetic applications.

Chemical Reactions Analysis

Amide bond formation is a key reaction in organic chemistry, with novel chemical approaches being developed to address concerns about waste and expense associated with traditional methods . The Michael addition of amide to various substrates has been successfully developed, leading to efficient postmodification of polymers and the creation of tunable multicolor photoluminescent materials . Furthermore, the activation of unactivated amide bonds in biomolecules has been explored using enzymatic approaches, metal complexes, and non-metal based methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of amides are influenced by their ability to form hydrogen bonds due to the presence of a carbonyl group adjacent to a nitrogen atom. This characteristic contributes to the high melting and boiling points of amides compared to other organic compounds. The papers provided do not directly discuss the physical properties of Amidoflumet, but the general properties of amides suggest that Amidoflumet would exhibit similar characteristics due to its amide functional group.

Scientific Research Applications

Insecticidal Properties

Amidoflumet, identified as a new trifluoromethanesulfonanilide, exhibits high miticidal activity against various house dust mites. This compound has been developed as a potent insecticide, particularly effective against Dermatophagoides spp. prevalent in homes and schools. Its acaricidal efficacy is notable, as evidenced by studies showing its high effectiveness against dust mites like Tyrophagus putrescentiae, Dermatophagoides farinae, and Chelacaropsis moorei (Mori, Takada, Hatakoshi, & Matsuo, 2004). Additionally, amidoflumet has been specifically developed for this purpose, showcasing its significant role in pest control (Hashimoto, 2009).

Crystal Nucleation Studies

In the realm of crystallography, amidoflumet's molecular structure has been explored to understand its crystallization process. Detailed analysis of its homogeneous crystal nucleation using nuclear magnetic resonance spectroscopy sheds light on the interaction between solute molecules, contributing to our understanding of crystal growth mechanisms. This research provides essential insights into controlling crystal nucleation, which can have broader applications in materials science and chemistry (Kimura, 2006).

Application in Synthetic Organic Chemistry

Amidoflumet, as an amide compound, is relevant in synthetic organic chemistry, particularly in the context of metal-catalyzed amide bond forming reactions. These reactions are crucial in producing a range of pharmacological applications and are pivotal in the production of materials like plastics, detergents, and lubricants. Amidoflumet, by its nature, contributes to the understanding and development of these green chemical processes (García-Álvarez, Crochet, & Cadierno, 2013).

Role in Understanding Protein Dynamics

In the field of biophysics, compounds like amidoflumet are instrumental in studying protein dynamics. Techniques like hydrogen/deuterium exchange mass spectrometry, which probe changes in protein structure due to ligand interactions, rely on understanding the behavior of amide bonds. Studies involving amidoflumet contribute to this broader knowledge, enhancing our understanding of protein-ligand interactions and their implications in drug discovery and biological research (Chalmers et al., 2006).

Future Directions

Amidoflumet’s high lethal activity against various house dust mites and its excellent safety to mammals suggest its potential as an important tool for controlling various house dust mites . Further investigations of Amidoflumet’s insecticidal and repellency mechanisms could provide important insights into how the incorporation of fluorine influences its rapid lethality and mosquito sensing .

properties

IUPAC Name

methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO4S/c1-18-8(15)6-4-5(10)2-3-7(6)14-19(16,17)9(11,12)13/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHDSWIXRODKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057842
Record name Amidoflumet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidoflumet

CAS RN

84466-05-7
Record name Amidoflumet [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084466057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidoflumet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84466-05-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIDOFLUMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8D88V49HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Y TANAKA, K OSE - 2007 - sumitomo-chem.co.jp
… amidoflumet (Panduck®), which is a new compound that exhibits activity not seen in existing miticides. Amidoflumet … Amidoflumet has superior stability and can be adapted to various …
Number of citations: 2 www.sumitomo-chem.co.jp
P Maienfisch, MA Dekeyser, S Saito… - Modern Crop …, 2012 - Wiley Online Library
… Amidoflumet is prepared by reacting a substituted aniline starting material with trifluoromethanesulfonic anhydride, as shown in Scheme 33.2. 3 [37]. The X-ray structure of …
Number of citations: 3 onlinelibrary.wiley.com
T HASHIMOTO - 2009 - ACS Publications
… Amidoflumet was most effective against D. farinae. Amidoflumet treatment combined with vacuuming once a week caused a drastic reduction of live mites within 8 days. However, the …
Number of citations: 2 pubs.acs.org
T Mori, Y Takada, M Hatakoshi… - Bioscience …, 2004 - academic.oup.com
Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity. 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed …
Number of citations: 15 academic.oup.com
T Mori, K Ujihara, O Matsumoto, K Yanagi… - Journal of Fluorine …, 2007 - Elsevier
The discovery stories of three fluorine-containing insecticides in our laboratory are described, ie amidoflumet, a new trifluoromethanesulfonanilide with high miticidal activity against …
Number of citations: 50 www.sciencedirect.com
M Kimura - Crystal growth & design, 2006 - ACS Publications
… The analytical standard of amidoflumet used for this study was manufactured and purified by Sumitomo Chemical Co., Ltd. The purity was determined by high performance liquid …
Number of citations: 5 pubs.acs.org
P Maienfisch, RG Hall - Chimia, 2004 - chimia.ch
Fluorine-containing compounds are at the leading edge of many new developments in the life science industry. In recent years a steady increase in the number of fluorinated organic …
Number of citations: 244 www.chimia.ch
B Huras, J Zakrzewski, A Kiełczewska… - Journal of Fluorine …, 2017 - Elsevier
Aryloxy fluoroacetic acids 3a-3h – fluorine analogs of phenoxyacetic herbicides 2,4-D, MCPA, 2,4,5-T, and 4-CPA were efficiently synthesized in 29–88% yield, using appropriate …
Number of citations: 7 www.sciencedirect.com
M Kimura, S Hourai - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
The title compound [systematic name: methyl 5-chloro-2-(trifluoromethylsulfonamido)benzoate], C9H7ClF3NO4S, is a novel acaricide commonly named amidoflumet. The orientations of …
Number of citations: 2 scripts.iucr.org
I Ali, I Hussain, MM Sanagi, HY Aboul-Enein - 2015 - books.google.com
Pesticides are one of the most notorious organic pollutants in our environment. According to pests, they are classified as insecticide, fungicide, herbicide, algaecide, avicide, bactericide, …
Number of citations: 4 books.google.com

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